REACTION_CXSMILES
|
[CH3:1][S:2][C:3](=[NH:8])[NH:4][N+:5]([O-:7])=[O:6].[C:9]([O-])([O-])=O.[Cs+].[Cs+].CI>CN(C=O)C.O.CCOC(C)=O>[N+:5]([NH:4][C:3]([S:2][CH3:1])=[N:8][CH3:9])([O-:7])=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
CSC(N[N+](=O)[O-])=N
|
Name
|
Cs2CO3
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
the reaction stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer washed with brine (3×15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant yellow oil was purified by column chromatography on silica gel (EtOAc/Hexanes, 1:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])NC(=NC)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 11.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |